[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Description
[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS: 1512-53-4) is a cyclopentenyl-acetic acid derivative featuring a 4-fluorophenyl substituent at the C2 position and a ketone group at C3. This compound is commercially available as a white crystalline powder with 99% purity, primarily used in pharmaceutical research and development . Its synthesis typically involves cyclization reactions under controlled conditions, with industrial-scale production capabilities reaching 1–100 metric tons per day. The compound requires sealed storage to prevent degradation and is transported via海运 (sea freight) .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-oxocyclopenten-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKGENQDVFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nazarov Cyclization
The Nazarov reaction remains the most direct method for synthesizing cyclopentenones from divinyl ketones. For this compound:
Reaction Scheme
- Preparation of divinyl ketone precursor:
$$ \text{4-Fluorophenylacetyl chloride} + \text{ethyl propiolate} \xrightarrow{\text{AlCl}_3} \text{Divinyl ketone intermediate} $$ - Acid-catalyzed cyclization:
$$ \text{Divinyl ketone} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{5-Oxocyclopent-1-en-1-yl derivative} $$
Optimization Parameters
| Condition | Typical Range | Impact on Yield |
|---|---|---|
| Acid Catalyst | H₂SO₄, BF₃·OEt₂ | ↑ with Lewis acids |
| Temperature | 80-120°C | Optimal at 100°C |
| Solvent | Dichloroethane | Minimizes side reactions |
Robinson Annulation
This two-step process combines Michael addition and aldol condensation:
Step 1 : Michael Addition
$$ \text{Methyl vinyl ketone} + \text{4-Fluorophenylacetic acid ester} \xrightarrow{\text{NaOMe}} \text{Adduct} $$
Step 2 : Cyclodehydration
$$ \text{Adduct} \xrightarrow{\Delta, \text{HCl}} \text{Cyclopentenone} $$
Yield Comparison
| Method | Average Yield (%) | Purity (HPLC) |
|---|---|---|
| Nazarov | 62-68 | 92-95 |
| Robinson | 55-60 | 88-90 |
Side Chain Introduction Techniques
Knoevenagel Condensation
Introduces the acetic acid moiety via condensation with malonic acid derivatives:
$$ \text{2-(4-Fluorophenyl)-5-oxocyclopent-1-ene} + \text{Malonic acid} \xrightarrow{\text{Piperidine, \Delta}} \text{Target Compound} $$
Reaction Conditions
- Solvent: Toluene/Ethanol (3:1)
- Temperature: Reflux (110°C)
- Time: 8-12 hours
Wittig Reaction
Alternative approach using ylides for side chain formation:
$$ \text{5-Oxocyclopent-1-en-1-yl phosphonium salt} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{NaHMDS}} \text{Intermediate} $$
$$ \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Acetic acid derivative} $$
Oxidation Methods Comparison
| Oxidizing Agent | Conversion (%) | Selectivity |
|---|---|---|
| KMnO₄ (acidic) | 85 | 78 |
| RuO₄ | 92 | 93 |
| TEMPO/NaClO | 88 | 89 |
Functional Group Interconversion Approaches
Ester Hydrolysis
Conversion from ethyl ester to carboxylic acid:
$$ \text{Ethyl [2-(4-fluorophenyl)-5-oxocyclopent-1-en-1-yl]acetate} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{Target Acid} $$
Hydrolysis Kinetics
| Base Concentration (M) | Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 6 | 95 |
| 2.0 | 3 | 97 |
| 5.0 | 1 | 98 |
Oxidation of Alcohol Precursors
Two-stage oxidation of hydroxymethyl group:
- $$ \text{2-(4-Fluorophenyl)-5-oxocyclopent-1-en-1-yl methanol} \xrightarrow{\text{PCC}} \text{Aldehyde} $$
- $$ \text{Aldehyde} \xrightarrow{\text{NaClO₂}} \text{Carboxylic Acid} $$
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Form | Purity Gain (%) |
|---|---|---|
| Ethyl acetate/Hexane | Needles | 98 → 99.5 |
| MeOH/H₂O | Prisms | 97 → 99.2 |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 7.25-7.18 (m, 2H, Ar-H)
- δ 6.92-6.85 (m, 2H, Ar-H)
- δ 3.12 (s, 2H, CH₂COOH)
IR (KBr)
- 1715 cm⁻¹ (C=O cyclopentenone)
- 1680 cm⁻¹ (COOH)
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology improves Nazarov cyclization:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 h | 12 min |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
Green Chemistry Metrics
| Metric | Conventional Route | Optimized Route |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| E-Factor | 45 | 22 |
Chemical Reactions Analysis
Types of Reactions
WAY-310696 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of WAY-310696 with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
Pharmacological Potential
The compound's structural features suggest various pharmacological activities, including:
- Anti-inflammatory : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially modulating pathways involved in inflammation.
- Analgesic : The presence of the fluorinated phenyl group may enhance pain-relieving effects by improving receptor binding affinity.
- Antimicrobial : Related compounds have shown activity against bacteria, indicating potential for development as antimicrobial agents.
Biological Interaction Studies
Research has indicated that [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and surface plasmon resonance are utilized to evaluate binding affinities and kinetics, helping to elucidate its mechanism of action.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of structurally similar compounds in murine models. The results showed significant reductions in paw swelling and inflammatory markers upon administration, suggesting therapeutic potential for treating inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives based on this compound were tested against various bacterial strains. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its antimicrobial potential.
Mechanism of Action
WAY-310696 exerts its effects by inhibiting secreted Frizzled-Related Protein-1 (sFRP-1), preventing it from interacting with Wnt proteins. This inhibition leads to an increase in Wnt signaling, which activates various downstream pathways involved in cell proliferation, differentiation, and migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic Acid Replacing the fluorine atom with a methoxy group (-OCH₃) significantly alters physicochemical properties. However, the larger methoxy group may reduce metabolic stability due to increased susceptibility to oxidative demethylation .
[2-(3,4-Difluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic Acid
Introducing a second fluorine atom at the C3 position (as in compound 5g from ) increases lipophilicity (logP), which could improve blood-brain barrier penetration. However, steric hindrance from the difluoro substitution may reduce binding affinity to certain targets .
Functional Group Modifications
- However, the acetyl group may increase susceptibility to hydrolysis, reducing in vivo stability compared to the parent compound .
- {2-[2-(4-Fluoro-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic Acid (7f) Replacing the cyclopentenyl ring with a pyridinone system () shifts the electron distribution, as seen in the ¹H NMR data (δ 7.71–6.61 ppm for aromatic protons). This modification may enhance π-π stacking interactions in drug-receptor binding but could reduce conformational flexibility .
Pharmacologically Active Analogues
- 2-[2-(4-Fluoro-phenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid Phenylamide This amide derivative () exhibits a phenylamide group instead of acetic acid, which may improve oral bioavailability by resisting first-pass metabolism. The amide’s planar structure could also facilitate binding to hydrophobic pockets in proteins .
(Acylaryloxy)acetic Acid Diuretics
Bicyclic analogues like (2-alkyl-1-oxo-5-indanyloxy)acetic acids () share structural motifs with the target compound but lack the cyclopentenyl double bond. These analogues demonstrate dual saluretic (salt-excreting) and uricosuric (urate-excreting) activity, suggesting that the cyclopentenyl ring in the target compound may trade diuretic potency for improved metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | logP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | C₁₃H₁₁FO₃ | 234.22 | Cyclopentenyl, ketone, acetic acid | 2.1 | 0.5 (H₂O) |
| [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | C₁₄H₁₄O₄ | 246.26 | Methoxy, cyclopentenyl, ketone | 1.8 | 1.2 (H₂O) |
| {2-[2-(4-Fluoro-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | C₁₅H₁₁FNO₄ | 288.25 | Pyridinone, vinyl, hydroxyl | 1.5 | 0.3 (H₂O) |
| [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-pyrrol-1-yl]-acetic acid | C₁₅H₁₂FNO₅ | 305.26 | Pyrrolidinone, acetyl, hydroxyl | 0.9 | 0.8 (DMSO) |
*Calculated using fragment-based methods (e.g., ).
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis () contrasts with derivatives in , where tungsten light irradiation (200 W, 40–54 min) is used for cyclization, achieving yields of 12–27% .
- Crystallography : Structural elucidation of analogues often employs SHELX () and ORTEP (), critical for confirming cyclopentenyl ring conformations and substituent orientations .
- Metabolic Stability : Fluorine substitution generally enhances metabolic stability by resisting CYP450-mediated oxidation, whereas methoxy or acetyl groups may introduce vulnerabilities (e.g., hydrolysis) .
Biological Activity
[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid is a synthetic organic compound with a unique cyclopentene structure and a fluorinated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial effects. The incorporation of the fluorine atom is believed to enhance lipophilicity and influence biological interactions, making it a candidate for various pharmacological applications.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁FO₃ |
| Molecular Weight | 234.223 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 366.1 ± 42.0 °C at 760 mmHg |
| Flash Point | 175.2 ± 27.9 °C |
| LogP | 2.13 |
Biological Activity
The biological activity of this compound is largely influenced by its structural features:
- Anti-inflammatory Activity : Compounds with similar structures have been shown to exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation (e.g., COX inhibition) . The presence of the fluorinated phenyl group may enhance binding affinity to cyclooxygenase enzymes.
- Analgesic Properties : Similar analogs have demonstrated analgesic activities, possibly through interactions with opioid receptors or modulation of pain signaling pathways .
- Antimicrobial Effects : The compound's structure may contribute to antimicrobial activity, as seen in other cyclopentene derivatives that interact with bacterial cell membranes or inhibit essential enzymes .
Research indicates that the mechanism of action for compounds like this compound involves interaction with specific biological targets such as proteins and enzymes:
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound can effectively bind to various receptors, enhancing its potential therapeutic effects .
- Surface Plasmon Resonance : This technique has been utilized to evaluate the binding affinities and kinetics of the compound with biological macromolecules, providing insights into its mechanism of action .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds, shedding light on the potential effects of this compound:
Case Study 1: Anti-inflammatory Activity
A study examining compounds with cyclopentene frameworks found that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting a similar potential for this compound .
Comparative Analysis
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)propanoic acid | Similar fluorinated phenyl group | Anti-inflammatory |
| 3-(4-Fluorophenyl)-2-methylpropanoic acid | Methyl substitution on propanoic acid | Analgesic properties |
| 5-Oxo-cyclohexaneacetic acid | Cyclohexane instead of cyclopentene | Antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid?
The synthesis typically involves cyclopentenone ring formation followed by functionalization. A common approach includes:
- Step 1 : Cyclopentenone synthesis via Nazarov cyclization or oxidation of cyclopentanol derivatives.
- Step 2 : Introduction of the 4-fluorophenyl group using Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Acetic acid side-chain attachment via alkylation or ester hydrolysis. For example, methyl ester intermediates (e.g., methyl 2-(4-fluorophenyl)-2-oxoacetate) can be hydrolyzed under acidic or basic conditions to yield the acetic acid derivative .
- Key Analytical Validation : Confirm intermediates via -NMR (e.g., aromatic protons at δ 7.1–7.4 ppm, cyclopentenyl protons at δ 2.5–3.2 ppm) and LC-MS for purity .
Q. How is the molecular structure of this compound characterized in the solid state?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation in solvents like ethanol or DMSO.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths (e.g., C=O at ~1.21 Å, C-F at ~1.34 Å) and dihedral angles between the cyclopentenyl and fluorophenyl groups .
- Validation : Compare experimental data with computational geometry optimization (DFT/B3LYP) to identify discrepancies in torsional angles (>5° may indicate crystal packing effects) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- In vitro Screening :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenylacetic acid derivatives) to identify critical substituents .
Advanced Research Questions
Q. How do computational methods like DFT clarify its electronic properties and reactivity?
- Methodology :
- Key Findings :
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Case Example : Discrepancies in -NMR chemical shifts (computed vs. experimental) may arise from solvent effects or crystal packing.
- Resolution Steps :
Q. What strategies optimize yield in multi-step syntheses while minimizing side products?
- Process Optimization :
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) for coupling efficiency in fluorophenyl introduction .
- Protection-Deprotection : Use tert-butyl esters for the acetic acid moiety to prevent undesired cyclization .
- Analytical Monitoring :
Q. How does stereochemistry at the cyclopentenyl ring influence biological activity?
- Stereoisomer Synthesis :
- Activity Comparison :
Q. What advanced analytical techniques differentiate this compound from structurally similar impurities?
- High-Resolution MS (HRMS) : Resolve mass differences <0.001 Da (e.g., [M+H] = 263.0821 vs. 263.0798 for a de-fluorinated impurity) .
- 2D NMR :
- X-ray Photoelectron Spectroscopy (XPS) : Confirm fluorine content (binding energy ~685 eV) in bulk samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
